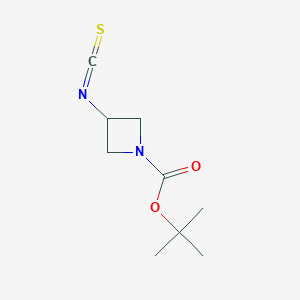![molecular formula C13H12BrN3O B2602503 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 31555-36-9](/img/structure/B2602503.png)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H12BrN3O . It has an average mass of 306.158 Da and a monoisotopic mass of 305.016357 Da .Chemical Reactions Analysis
Imidazopyridine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用
Pharmacological Applications and Drug Design
Imidazo[1,2-a]pyrimidines, including 2-(4-Methoxyphenyl) variants, are known for their pharmacological significance, especially as kinase inhibitors. The design of p38α MAP kinase inhibitors, for instance, utilizes substituted imidazole scaffolds for their selective inhibition properties, crucial for controlling proinflammatory cytokine release. These inhibitors are designed by leveraging the structural information from crystal structures of p38 in complex with small organic ligands, highlighting the role of the imidazo[1,2-a]pyrimidine structure in achieving high binding selectivity and potency against specific kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Chemical Properties
Research has extensively covered the synthesis and chemical properties of imidazo[1,2-a]pyrimidines and related compounds. A comprehensive review spanning from 2000 to 2021 outlines the synthetic approaches to these heterocyclic moieties and their applications in biological activities and other secondary applications like corrosion inhibition. This treatise underscores the scaffold's versatility and its utility in various scientific research fields (Kobak & Akkurt, 2022).
Biological and Medicinal Applications
The biological significance of pyrimidine derivatives, often linked with imidazo[1,2-a]pyrimidines, is notable in the development of optical sensors and in medicinal chemistry. Pyrimidine-based compounds have been explored for their potential in sensing applications and possess a variety of biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Material Science and Optoelectronic Applications
Imidazo[1,2-a]pyrimidines and their derivatives find applications in the development of optoelectronic materials. Research on quinazolines and pyrimidines, closely related to imidazo[1,2-a]pyrimidines, highlights their utility in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for creating novel materials with electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been explored for their potential as covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of novel kras g12c inhibitors , suggesting that they may affect pathways related to this protein.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have potential as covalent inhibitors , suggesting that they may form a covalent bond with their target, leading to inhibition of the target’s function.
将来の方向性
The future directions for “2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases . Additionally, their potential use in material science could also be explored further .
生化学分析
Biochemical Properties
Imidazo[1,2-a]pyrimidines are known to be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Related imidazo[1,2-a]pyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyrimidines are known for their stability and have been used in various chemosynthetic methodologies .
Metabolic Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in various biochemical reactions
特性
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O.BrH/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12;/h2-9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMMXWJJNMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)




![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)



![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)
![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)

![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)
